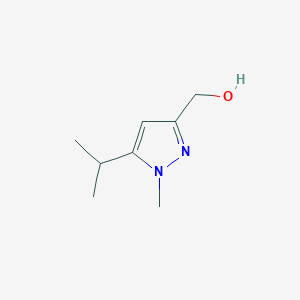

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol

Description

Properties

IUPAC Name |

(1-methyl-5-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11)9-10(8)3/h4,6,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOSACINSQHHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with suitable reagents.

Industrial Production Methods: Industrial production of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds related to (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol exhibit antiviral properties, particularly as inhibitors of human dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo pyrimidine biosynthesis pathway, which is essential for viral replication. A study highlighted the effectiveness of pyrazole derivatives in inhibiting the replication of the measles virus, suggesting that modifications to the pyrazole structure can enhance antiviral activity .

Anticancer Potential

Recent investigations into copper complexes containing pyrazole derivatives have shown promising anticancer activities. The incorporation of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol into copper coordination compounds demonstrated significant cytotoxic effects against colorectal cancer cells. The IC50 values indicated that these complexes were more effective than traditional chemotherapy agents like cisplatin, suggesting a novel approach to cancer treatment .

Synthesis and Chemical Properties

The synthesis of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves reactions under controlled conditions using tetrahydrofuran as a solvent. The reaction yields can vary significantly based on the conditions applied, with reported yields around 44% under specific experimental setups .

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Tetrahydrofuran, 0 - 20°C | 44% | Reaction quenched with ammonium chloride solution |

| Tetrahydrofuran, room temperature | Variable | Requires optimization for yield improvement |

Pharmacological Insights

The pharmacological profile of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol suggests potential therapeutic applications beyond antiviral and anticancer effects. Its structural properties allow for interactions with various biological targets, which may lead to the development of new drugs for treating metabolic disorders and other diseases.

Metabolic Disorders

Similar compounds have been explored for their effects on metabolic syndromes, including type 2 diabetes and obesity. The inhibition of specific enzymes involved in metabolic pathways could provide therapeutic avenues for managing these conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various biological assays:

Case Study 1: Antiviral Efficacy

A comprehensive study on pyrazole-based compounds demonstrated that modifications at specific positions on the pyrazole ring significantly influenced their antiviral activity against measles virus, with some derivatives showing subnanomolar MIC values .

Case Study 2: Cancer Treatment

In vitro studies showed that copper complexes containing pyrazole ligands, including those derived from (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol, exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. The mechanism of action was linked to increased apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Key structural analogues differ in substituent patterns, which influence solubility, reactivity, and biological activity. Below is a comparative analysis:

Key Observations:

- Hydrogen Bonding : The hydroxyl group distinguishes the target compound from analogues like (1-isopropyl-1H-pyrazol-5-yl)acetonitrile, enabling stronger intermolecular interactions (e.g., crystal packing or protein binding) .

- Aromatic vs. Aliphatic Substituents: Pyridinyl-containing analogues (e.g., [(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol]) exhibit additional electronic effects, influencing solubility and binding affinity .

Physicochemical and Spectral Properties

- Solubility: The hydroxyl group enhances aqueous solubility compared to cyano- or alkyl-substituted analogues. However, the isopropyl group may reduce solubility in polar solvents due to hydrophobic interactions .

- NMR Data: For (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol, the isopropyl protons appear as a doublet at δ 1.47 ppm (J = 6.6 Hz), while the hydroxyl proton is broad at δ 1.98–2.05 ppm . Similar shifts are expected for the target compound.

Biological Activity

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in various fields, particularly focusing on its antioxidant, antimicrobial, and enzyme-inhibitory properties.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an isopropyl group and a hydroxymethyl substituent enhances its chemical reactivity and biological activity. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen.

Antioxidant Properties

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol exhibits notable antioxidant activity. It has been shown to scavenge free radicals, thereby potentially preventing oxidative stress-related cellular damage. This property is crucial for protecting cells from oxidative damage that can lead to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against a range of bacteria and fungi. Pyrazole derivatives are known for their ability to inhibit the growth of pathogens, making (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol a candidate for further research in antimicrobial applications .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition can impact various physiological processes, potentially leading to therapeutic applications in conditions where enzyme regulation is beneficial.

Comparative Analysis with Similar Compounds

The biological activity of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol can be compared with other pyrazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylpyrazole | Methyl group on pyrazole | Known for antifungal activity |

| 4-Isobutylpyrazole | Isobutyl group on pyrazole | Exhibits anti-inflammatory effects |

| 1-Methylpyrazole | Methyl group at position 1 on pyrazole | Used as a solvent and in organic synthesis |

The unique substitution pattern of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol distinguishes it from these compounds, potentially influencing its biological activity.

The mechanism by which (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol exerts its biological effects involves interactions with various molecular targets. The pyrazole ring's ability to donate and accept hydrogen bonds facilitates intermolecular interactions that can modulate enzyme activity and influence multiple biochemical pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of pyrazole derivatives, highlighting their broad range of biological activities. For instance, research has demonstrated that certain pyrazole compounds exhibit potent antibacterial effects against hard-to-treat pathogens . Moreover, investigations into their anticancer properties have shown promising results in vitro, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.